The provided papers primarily focus on compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, a common structural feature in many phenolic antioxidants. [, , , ] These antioxidants are widely used in polymers to prevent thermo-oxidative degradation. [, , ]
One paper delves into the applications of N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), a selective antagonist of human Farnesoid X receptor α (hFXRα). [, ] This compound exhibits potential in treating metabolic disorders, particularly diabetes, by influencing glucose and lipid metabolism. [, ]
Another paper describes the synthesis of bis-(4-(tert-Butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, a potential anticancer candidate, through the reaction of Fe (III) metal with 4-(tert-Butyl)-N-(methylcarbamothioyl) benzamide in ethanol under reflux conditions. []
For instance, the crystal structure of diethyl {(3,5-di-tert-butyl-4-hydroxyphenyl)[(2,2-dimethoxyethyl)amino]methyl}phosphonate, an aminophosphonate, was elucidated, revealing the presence of a chiral carbon atom and prochiral phosphorus atom. []
The crystal structure of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one, a related compound, was also determined, revealing key structural features. []
For instance, the antagonistic mechanism of NDB on hFXRα was elucidated through crystal structure analysis and functional studies. [, ] NDB was found to induce rearrangements in the hFXRα ligand binding domain, leading to the formation of a homodimer, which ultimately affects glucose and lipid metabolism. [, ]
Another paper highlights the antioxidant activity of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite, demonstrating its ability to scavenge free radicals in a model reaction using 2,2-diphenyl-1-picrylhydrazyl. []
The melting point range for the bis-(4-(tert-Butyl)-N-(methylcarbamothioyl) Benzamide)-Iron (III) complex was determined to be 113-115 °C. []
One study analyzing the antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate noted significant strain between the ortho tert-butyl substituents and the phenolic OH group within its structure. []
Antioxidants: Many of the investigated compounds, particularly those containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, are employed as antioxidants in various applications, including polymer stabilization and food preservation. [, , , , ] They protect these materials from degradation caused by oxidation, enhancing their lifespan and performance.
Anti-inflammatory agents: Some compounds, such as 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)- thione, choline salt (CI-986), demonstrated potent in vitro and in vivo anti-inflammatory activity by inhibiting 5-lipoxygenase and cyclooxygenase. []
Metabolic disorder treatment: NDB, with its antagonistic effect on hFXRα, shows potential as a lead compound in developing new treatments for metabolic disorders like diabetes. [, ]
Anticancer agents: The bis-(4-(tert-Butyl)-N-(methylcarbamothioyl) Benzamide)-Iron (III) complex exhibited promising anticancer activity through its interaction with the ribonucleotide reductase enzyme. []
Biomarkers: Studies suggest that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) could serve as a potential urinary biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2